2,4-Difluorobenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Difluorobenzenesulfonyl chloride and its derivatives involves multiple steps, including the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to produce sterically hindered isomeric forms. These compounds are structurally characterized by X-ray single crystal diffraction, demonstrating their molecular and electronic structures (Rublova et al., 2017). Another synthesis route involves the chlorosulfonation of 4-chloro-2-fluoronitrobenzene with chlorosulfonic acid, showcasing an alternate method for producing derivatives of 2,4-Difluorobenzenesulfonyl chloride (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,4-Difluorobenzenesulfonyl chloride derivatives is often determined by X-ray diffraction, revealing a detailed picture of the atomic arrangement and bond lengths. For instance, the analysis of sterically hindered isomers highlighted their molecular crystals and hydrogen bonding patterns (Rublova et al., 2017).
Chemical Reactions and Properties
2,4-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution and the generation of difluorocarbene under certain conditions. These reactions enable the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes, illustrating the compound's reactivity and utility in organic synthesis (Fei Wang et al., 2011).
Physical Properties Analysis
The physical properties of 2,4-Difluorobenzenesulfonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. However, specific research focusing on the comprehensive physical properties of this compound within the given references is limited, indicating a potential area for further investigation.
Chemical Properties Analysis
The chemical properties of 2,4-Difluorobenzenesulfonyl chloride, including its reactivity, stability, and interaction with various nucleophiles, are crucial for its application in synthesis. Its ability to act as a precursor for generating difluorocarbene highlights its significant role in organic chemistry (Fei Wang et al., 2011).
Scientific Research Applications
Activating Hydroxyl Groups of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride has been used as an activating agent for covalent attachment of biologicals to solid supports. This reagent reacts rapidly with primary or secondary hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. The activated solid support can be used immediately or preserved for several months without loss of activity, and enzymes, antibodies, avidin, and other biologicals can be covalently attached to the activated solid phase with excellent retention of biological function. Potential therapeutic applications include bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
Synthesis of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, can be alkylated by the Mitsunobu reaction or by conventional methods to give N, N-disubstituted sulfonamides in excellent yields. Since 2,4-dinitrobenzenesulfonamides can be removed without deprotecting 2-nitrobenzenesulfonamides, a wide variety of diamines could be prepared by the combined use of these protecting/activating groups (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).
Liquid Chromatography–Mass Spectrometry : 4-Nitrobenzenesulfonyl chloride has been used in a practical procedure for determining estrogens in biological fluids using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization. This method rapidly and quantitatively reacted with estrogens and increased the detection responses by 8–23 times, allowing the reproducible and accurate quantification of serum and urine estrone and estradiol of a pregnant woman, which is useful for diagnosis of the fetoplacental function (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in different chemical transformations, including unusual rearrangements to yield a number of diverse privileged scaffolds. This review summarizes individual strategies in their application to date (Fülöpová & Soural, 2015).
SNAr Reactivity Activation : 4-Fluorobenzenesulfonyl chloride and pentafluorobenzenesulfonyl chloride have been transformed into corresponding N-sulfonylpyridinium triflates by treatment with specific reagent pairs. Due to the electrostatic effect of the sulfonylonio function, SNAr reactions on these systems can be performed under mild conditions. Additionally, a new reaction path to 4-(1-pyridinio)-substituted benzenesulfonamides, a class of pharmaceutically interesting substances, is shown (Weiss & Pühlhofer, 2001).
Safety And Hazards
2,4-Difluorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be stored under inert gas as it is moisture sensitive .
properties
IUPAC Name |
2,4-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSAJUXIHJIAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370191 | |
Record name | 2,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzenesulfonyl chloride | |
CAS RN |
13918-92-8 | |
Record name | 2,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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